![molecular formula C13H14FN5O B1531163 5-[2-Fluoro-4-(morpholin-4-yl)phenyl]-1,2,4-triazin-3-amine CAS No. 1235440-01-3](/img/structure/B1531163.png)
5-[2-Fluoro-4-(morpholin-4-yl)phenyl]-1,2,4-triazin-3-amine
Descripción general
Descripción
5-[2-Fluoro-4-(morpholin-4-yl)phenyl]-1,2,4-triazin-3-amine is a useful research compound. Its molecular formula is C13H14FN5O and its molecular weight is 275.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with enzymes in the folate metabolism pathway .
Biochemical Pathways
The compound 5-[2-Fluoro-4-(morpholin-4-yl)phenyl]-1,2,4-triazin-3-amine may affect the folate metabolism pathway . This pathway is crucial for the synthesis of DNA precursors and certain amino acids.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Análisis Bioquímico
Biochemical Properties
5-[2-Fluoro-4-(morpholin-4-yl)phenyl]-1,2,4-triazin-3-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with DNA-dependent protein kinase (DNA-PK), leading to the inhibition of DNA-PK autophosphorylation in cancer cell lines . This interaction highlights the potential of this compound in modulating enzyme activity and influencing biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cell lines, it acts as a potent inhibitor of DNA-PK activity, leading to the sensitization of cancer cells to anticancer agents and ionizing radiation . This indicates that this compound can significantly impact cellular functions and processes, making it a valuable tool in cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to DNA-PK, inhibiting its activity and preventing the autophosphorylation of this enzyme . This inhibition disrupts the DNA repair process in cancer cells, leading to increased sensitivity to anticancer treatments. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various experimental conditions, maintaining its inhibitory effects on DNA-PK over extended periods
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it effectively inhibits DNA-PK activity without causing significant toxicity . At higher doses, toxic effects may be observed, including adverse impacts on normal cellular functions and potential organ damage. These findings underscore the importance of optimizing dosage levels to achieve therapeutic benefits while minimizing toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s interaction with DNA-PK suggests its involvement in DNA repair pathways . Additionally, it may influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is likely transported via specific transporters and binding proteins that facilitate its uptake and distribution . Understanding the mechanisms of transport and distribution can provide insights into its localization and accumulation in target tissues.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, for instance, is essential for its interaction with DNA-PK and subsequent inhibition of DNA repair processes.
Propiedades
IUPAC Name |
5-(2-fluoro-4-morpholin-4-ylphenyl)-1,2,4-triazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5O/c14-11-7-9(19-3-5-20-6-4-19)1-2-10(11)12-8-16-18-13(15)17-12/h1-2,7-8H,3-6H2,(H2,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPYBFUPIBMFHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)C3=CN=NC(=N3)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701191861 | |
| Record name | 5-[2-Fluoro-4-(4-morpholinyl)phenyl]-1,2,4-triazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235440-01-3 | |
| Record name | 5-[2-Fluoro-4-(4-morpholinyl)phenyl]-1,2,4-triazin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235440-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[2-Fluoro-4-(4-morpholinyl)phenyl]-1,2,4-triazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate](/img/structure/B1531081.png)
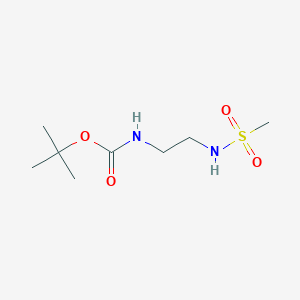
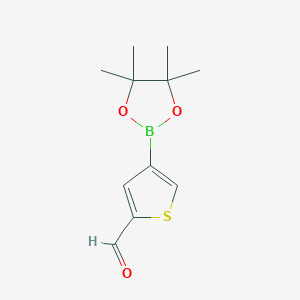


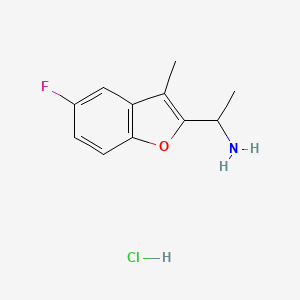
![tert-butyl N-[1-(3,3,3-trifluoropropanoyl)piperidin-4-yl]carbamate](/img/structure/B1531089.png)
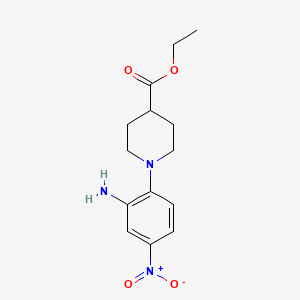


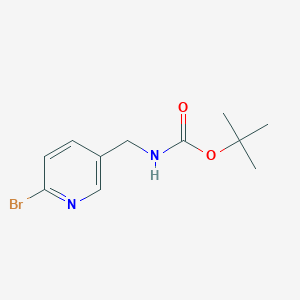

![5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1531100.png)

